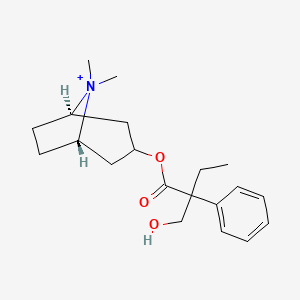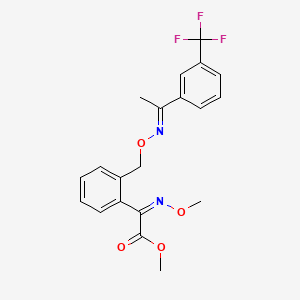
Consist
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
三氟醚菌胺是一种广谱杀菌剂,属于链霉菌素类化合物。它是一种天然存在的链霉菌素的合成衍生物,存在于多种木材腐朽真菌中。 三氟醚菌胺主要用于农业,控制多种作物(如水果、蔬菜和谷物)的真菌病害 .
准备方法
合成路线和反应条件: 三氟醚菌胺可以使用多种方法合成。一种常见的方法是在催化剂存在下,使间三氟甲基苯乙酮肟与(E)-2-(2’-溴甲基苯基)-2-甲基羰基乙酸酯-O-甲基酮肟反应进行醚化反应。反应在由无机碱溶液和有机溶剂组成的非均相体系中进行。 反应结束后,将产物分离、重结晶、过滤和干燥以得到三氟醚菌胺 .
工业生产方法: 用于制备三氟醚菌胺的改进工业工艺涉及使用环境友好且具有商业可行性的方法,这些方法具有高产率和化学纯度。 该工艺包括使用特定的中间体和优化的反应条件,以提高效率和减少环境影响 .
化学反应分析
反应类型: 三氟醚菌胺会发生各种化学反应,包括光异构化,在光的影响下,它会转化为不同的异构体。 形成的主要异构体包括 EE、EZ、ZE 和 ZZ 结构 .
常用试剂和条件: 三氟醚菌胺的光异构化通常在丙酮中进行,在人造阳光下进行。 高效液相色谱 (HPLC) 用于分析反应过程中形成的异构体 .
形成的主要产物: 三氟醚菌胺光异构化形成的主要产物是其异构体,其中 EE 异构体是生物活性形式。 其他异构体 (EZ、ZE 和 ZZ) 的杀菌活性明显降低 .
科学研究应用
三氟醚菌胺在科学研究中具有广泛的应用,特别是在农业领域。它用于控制水稻、谷物、水果、蔬菜、葡萄、马铃薯和大豆等作物的真菌病害。 该化合物对白粉病、霜霉病和炭疽病等病原体有效 .
除了其农业应用外,三氟醚菌胺还被研究其对各种作物环境影响和残留动力学。 研究重点在于其消散、残留分布和膳食风险评估,以确保在食品生产中的安全使用 .
作用机制
三氟醚菌胺通过干扰植物病原真菌的线粒体呼吸作用而发挥作用。它与线粒体电子传递链中复合体 III 的 Qo 位点结合,抑制电子传递并破坏三磷酸腺苷 (ATP) 的产生。 这种对 ATP 合成的抑制会导致真菌细胞死亡 .
相似化合物的比较
三氟醚菌胺属于链霉菌素类杀菌剂,包括其他化合物,如嘧菌酯、醚菌酯、啶氧菌酯、氟醚菌胺、稻瘟灵、咪鲜胺和嘧菌环胺 。这些化合物具有相似的作用机制,通过靶向复合体 III 的 Qo 位点来抑制线粒体呼吸作用。
独特性: 三氟醚菌胺以其对多种真菌病原体的活性水平高以及能够控制多种作物的疾病而独树一帜。 其改进的合成路线和工业生产方法也使其成为与其他链霉菌素相比,具有商业可行性和环境友好性的选择 .
类似化合物列表:
- 嘧菌酯
- 醚菌酯
- 啶氧菌酯
- 氟醚菌胺
- 稻瘟灵
- 咪鲜胺
- 嘧菌环胺
三氟醚菌胺的有效性、广谱活性以及改进的生产方法使其成为现代农业中管理真菌病害和确保作物健康的宝贵工具。
属性
CAS 编号 |
141493-03-0 |
|---|---|
分子式 |
C20H19F3N2O4 |
分子量 |
408.4 g/mol |
IUPAC 名称 |
methyl (2Z)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate |
InChI |
InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18- |
InChI 键 |
ONCZDRURRATYFI-QTCHDTBASA-N |
手性 SMILES |
C/C(=N\OCC1=CC=CC=C1/C(=N/OC)/C(=O)OC)/C2=CC(=CC=C2)C(F)(F)F |
规范 SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |
沸点 |
approximately 312 °C |
颜色/形态 |
White powder |
密度 |
1.36 g/mL at 21 °C |
闪点 |
>70.00 °C (>158.00 °F) |
熔点 |
72.9 °C |
物理描述 |
White odorless solid; [Merck Index] |
溶解度 |
In water, 0.610 mg/L at 25 °C In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C) |
蒸汽压力 |
0.00000003 [mmHg] 2.55X10-8 mm Hg at 25 °C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


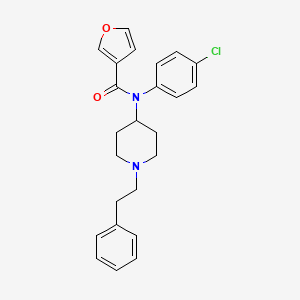
![2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B10779174.png)
![3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B10779184.png)
![N-[(2R)-1-(2-morpholin-4-ylanilino)-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B10779191.png)
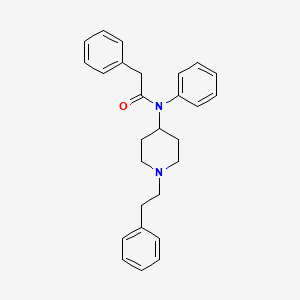
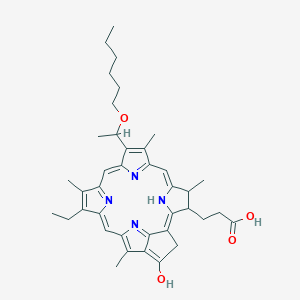
![3-(Naphthalen-1-Ylmethyl)-1-(Piperidin-4-Ylmethyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B10779204.png)
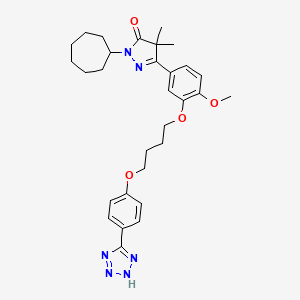
![5,7-dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10779226.png)
![2-phenoxy-N-[4-(2-pyridinyl)-2-thiazolyl]propanamide](/img/structure/B10779230.png)
![3-[(21S,22S)-11-ethyl-16-[(1R)-1-hexoxyethyl]-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid](/img/structure/B10779237.png)
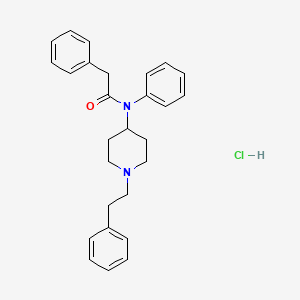
![N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine](/img/structure/B10779258.png)
